(2R)-2-(4-bromo-3-fluorophenyl)oxirane
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H6BrFO |
|---|---|
Molecular Weight |
217.03 g/mol |
IUPAC Name |
(2R)-2-(4-bromo-3-fluorophenyl)oxirane |
InChI |
InChI=1S/C8H6BrFO/c9-6-2-1-5(3-7(6)10)8-4-11-8/h1-3,8H,4H2/t8-/m0/s1 |
InChI Key |
FNKONCIASNDEKU-QMMMGPOBSA-N |
Isomeric SMILES |
C1[C@H](O1)C2=CC(=C(C=C2)Br)F |
Canonical SMILES |
C1C(O1)C2=CC(=C(C=C2)Br)F |
Origin of Product |
United States |
Stereoselective Synthesis Methodologies for 2r 2 4 Bromo 3 Fluorophenyl Oxirane
Asymmetric Epoxidation Strategies
Asymmetric epoxidation of the corresponding prochiral olefin, 4-bromo-3-fluorostyrene (B2630954), is the most direct approach to obtain (2R)-2-(4-bromo-3-fluorophenyl)oxirane. Several catalytic systems have been developed for this transformation, broadly categorized into chiral catalyst-mediated approaches and biocatalytic routes.
Chiral Catalyst-Mediated Approaches
The Sharpless Asymmetric Epoxidation is a powerful method for the enantioselective epoxidation of allylic alcohols. While not directly applicable to the epoxidation of unfunctionalized olefins like 4-bromo-3-fluorostyrene, adaptations of this methodology could theoretically be employed. This would involve a multi-step process, for instance, the synthesis of a corresponding allylic alcohol, followed by the Sharpless epoxidation and subsequent chemical modifications to arrive at the target oxirane. However, direct epoxidation methods are generally preferred for their atom economy and shorter synthetic routes.
The Jacobsen-Katsuki Asymmetric Epoxidation utilizes chiral manganese-salen complexes as catalysts and is effective for the enantioselective epoxidation of unfunctionalized olefins, including styrenes. nih.govcapes.gov.br This method is a promising candidate for the synthesis of this compound. The enantioselectivity of the Jacobsen-Katsuki epoxidation can be influenced by the structure of the salen ligand, the nature of the axial donor ligand, and the reaction temperature. For the epoxidation of styrene (B11656) derivatives, enantiomeric excesses (ee) can vary. For instance, the Jacobsen catalyst has been reported to provide moderate enantioselectivity for (R)-styrene oxide, which could be improved by optimizing reaction conditions such as lowering the temperature. rsc.org
Detailed research findings on the application of Jacobsen-Katsuki epoxidation specifically to 4-bromo-3-fluorostyrene are not extensively documented in publicly available literature. However, based on studies with other substituted styrenes, one could anticipate that a suitable chiral Mn(III)-salen complex could catalyze the desired transformation.
Table 1: Potential Application of Jacobsen-Katsuki Epoxidation for this compound Synthesis (Hypothetical Data)
| Catalyst | Oxidant | Solvent | Temperature (°C) | Yield (%) | ee (%) |
| (R,R)-Jacobsen's Catalyst | m-CPBA | CH₂Cl₂ | 0 | 75 | 85 |
| Modified Mn-salen Complex | NaOCl | CH₂Cl₂/H₂O | -20 | 80 | >90 |
The Shi epoxidation employs a fructose-derived chiral ketone as a catalyst in conjunction with a stoichiometric oxidant, typically Oxone (potassium peroxymonosulfate), to achieve asymmetric epoxidation of a wide range of olefins. nih.gov This organocatalytic method is known for its operational simplicity and environmental friendliness. For the epoxidation of styrenes, modified Shi catalysts have been developed that can provide good to high enantioselectivity. rsc.org The stereochemical outcome is rationalized by the formation of a chiral dioxirane intermediate that transfers an oxygen atom to the olefin.
The application of Shi epoxidation to 4-bromo-3-fluorostyrene would be expected to proceed, with the enantioselectivity being dependent on the specific chiral ketone catalyst used. Research on various substituted styrenes has shown that high enantiomeric excesses can be achieved. nih.gov
Table 2: Anticipated Results for Shi Epoxidation of 4-bromo-3-fluorostyrene (Hypothetical Data)
| Chiral Ketone Catalyst | Oxidant | Solvent System | pH | Yield (%) | ee (%) |
| Shi's Fructose-derived Ketone | Oxone | CH₃CN/DMM/H₂O | 10.5 | 88 | 92 |
| Modified Shi Catalyst | Oxone | CH₃CN/H₂O | 10.5 | 90 | >95 |
Beyond the Shi epoxidation, other organocatalytic methods have been developed for the asymmetric epoxidation of olefins. These often involve the in-situ generation of a chiral oxidizing agent from a chiral catalyst and a stoichiometric oxidant. Chiral iminium salts derived from cinchona alkaloids, for example, have been used to catalyze the epoxidation of styrenes with good enantioselectivity. The mechanism typically involves the formation of a chiral oxaziridinium ion as the active epoxidizing species.
While specific data for the organocatalytic epoxidation of 4-bromo-3-fluorostyrene is scarce, the general success of these methods with other styrene derivatives suggests their potential applicability.
Biocatalytic Synthesis Routes
Biocatalytic methods offer a green and highly selective alternative for the synthesis of chiral epoxides. Enzymes such as monooxygenases have been shown to catalyze the asymmetric epoxidation of styrenes with high enantioselectivity. rsc.org Styrene monooxygenases (SMOs), in particular, are well-known for their ability to produce (S)-styrene oxide with excellent enantiomeric excess. rsc.org However, through protein engineering and the discovery of new enzymes, variants capable of producing (R)-epoxides have been developed. rsc.orgrsc.org
For the synthesis of this compound, a specifically engineered monooxygenase would be required. The substrate specificity of these enzymes can be tailored through directed evolution to accept substituted styrenes. The use of whole-cell biocatalysts or isolated enzymes in aqueous media under mild conditions makes this approach highly attractive from an industrial and environmental perspective.
A study on the epoxidation of various styrene derivatives, including fluorostyrenes, using an engineered cytochrome P450 peroxygenase has demonstrated the potential to achieve high (R)-enantioselectivities (95–99% ee). rsc.org This suggests that a similar biocatalytic approach could be successfully applied to 4-bromo-3-fluorostyrene.
Table 3: Potential Biocatalytic Epoxidation of 4-bromo-3-fluorostyrene (Illustrative Data)
| Biocatalyst | Cofactor/Oxidant | Reaction Medium | Conversion (%) | ee (%) |
| Engineered Styrene Monooxygenase | NADH/O₂ | Aqueous buffer | >99 | >99 (for R-epoxide) |
| Engineered Cytochrome P450 | H₂O₂ | Aqueous buffer | 95 | 98 (for R-epoxide) |
Note: This table is illustrative and based on results obtained for similar fluorinated styrene substrates.
Enzyme-Mediated Epoxidation (e.g., Monooxygenases)
Enzyme-mediated epoxidation represents a green and highly selective approach for the synthesis of chiral epoxides. Monooxygenases, a class of enzymes that insert one atom of molecular oxygen into a substrate, have been investigated for the asymmetric epoxidation of styrenes and their derivatives. The substrate, 4-bromo-3-fluorostyrene, can theoretically be converted to this compound using a suitable monooxygenase. The reaction mechanism involves the activation of molecular oxygen by the enzyme's cofactor, typically a flavin or a heme, followed by the transfer of an oxygen atom to the double bond of the styrene derivative.
The stereoselectivity of this process is dictated by the enzyme's active site, which preferentially binds the substrate in an orientation that favors the formation of one enantiomer over the other. Research in this area often involves screening a library of monooxygenases or engineering existing enzymes to enhance their activity and selectivity towards a specific substrate. While specific data for the enzymatic epoxidation of 4-bromo-3-fluorostyrene to the (2R)-oxirane is not extensively documented in publicly available literature, studies on analogous styrene derivatives provide a strong proof-of-concept.
Table 1: Hypothetical Data for Monooxygenase-Catalyzed Epoxidation of 4-bromo-3-fluorostyrene
| Monooxygenase Source | Substrate Concentration (mM) | Co-solvent | Temperature (°C) | Conversion (%) | Enantiomeric Excess (ee %) of (2R)-isomer |
|---|---|---|---|---|---|
| Engineered P450 BM3 | 5 | 10% DMSO | 25 | 85 | >99 |
This table presents hypothetical data based on typical results for similar substrates to illustrate the potential of the methodology.
Microbial Transformations for Chiral Oxirane Formation
Whole-cell microbial transformations offer an alternative to using isolated enzymes, providing a more cost-effective and operationally simpler method for chiral epoxide synthesis. Various microorganisms, including bacteria and fungi, possess monooxygenases and other enzymes capable of stereoselectively epoxidizing olefins. In this approach, the microorganism is cultured and then incubated with the substrate, 4-bromo-3-fluorostyrene. The microbial cells facilitate the conversion of the styrene to the desired (2R)-oxirane.
The success of this method depends on several factors, including the choice of microorganism, culture conditions, and substrate tolerance. A screening process is typically employed to identify microbial strains that exhibit high enantioselectivity and productivity for the target transformation. While specific research focusing on the microbial transformation of 4-bromo-3-fluorostyrene to this compound is limited, the broad substrate scope of many microbial systems suggests this is a viable synthetic route.
Table 2: Illustrative Data for Microbial Transformation of 4-bromo-3-fluorostyrene
| Microbial Strain | Incubation Time (h) | pH | Substrate Loading (g/L) | Product Titer (g/L) | Enantiomeric Excess (ee %) of (2R)-isomer |
|---|---|---|---|---|---|
| Rhodococcus sp. | 48 | 7.2 | 2 | 1.5 | 98 |
This table contains illustrative data based on known microbial epoxidations of substituted styrenes.
Chiral Auxiliary-Controlled Epoxidation
Chiral auxiliary-controlled epoxidation is a classic chemical method for achieving stereoselectivity. This strategy involves covalently attaching a chiral auxiliary to the precursor molecule, directing the epoxidation reagent to one face of the double bond. After the epoxidation reaction, the chiral auxiliary is removed to yield the enantiomerically enriched epoxide.
Resolution Techniques for Racemic Precursors or Oxiranes
Kinetic Resolution Strategies
Kinetic resolution is a widely used method that relies on the differential reaction rates of enantiomers with a chiral catalyst or reagent. This results in the enrichment of the less reactive enantiomer and the formation of a product from the more reactive enantiomer.
In catalytic kinetic resolution, a chiral catalyst is used to selectively promote the reaction of one enantiomer of a racemic mixture. For the resolution of racemic 2-(4-bromo-3-fluorophenyl)oxirane, this could involve a ring-opening reaction catalyzed by a chiral complex. For example, a chiral salen-cobalt complex could catalyze the hydrolytic ring-opening of the (S)-enantiomer at a much faster rate than the (R)-enantiomer, leaving the desired this compound unreacted and in high enantiomeric excess. The maximum theoretical yield for the resolved epoxide in a kinetic resolution is 50%.
Table 3: Representative Data for Catalytic Kinetic Resolution of Racemic 2-(4-bromo-3-fluorophenyl)oxirane
| Chiral Catalyst | Reaction | Solvent | Time (h) | Conversion (%) | Enantiomeric Excess (ee %) of (2R)-oxirane |
|---|---|---|---|---|---|
| (R,R)-Salen-Co(III)OAc | Hydrolytic Ring Opening | THF/H₂O | 12 | 50 | >99 |
This table provides representative data based on established methods for the kinetic resolution of epoxides.
Enzymatic kinetic resolution utilizes the high stereoselectivity of enzymes, most commonly lipases, to resolve racemic mixtures. For racemic 2-(4-bromo-3-fluorophenyl)oxirane, a lipase could be used to catalyze the enantioselective hydrolysis or alcoholysis of one of the enantiomers. For instance, a lipase from Candida antarctica (CAL-B) could selectively hydrolyze the (S)-oxirane, leaving the (R)-oxirane untouched. This method is often preferred due to its mild reaction conditions and high enantioselectivity.
The efficiency of the resolution can be influenced by factors such as the choice of enzyme, solvent, and acyl donor (in the case of transesterification).
Table 4: Exemplary Data for Enzymatic Kinetic Resolution of Racemic 2-(4-bromo-3-fluorophenyl)oxirane
| Enzyme | Reaction | Acyl Donor/Nucleophile | Solvent | Conversion (%) | Enantiomeric Excess (ee %) of (2R)-oxirane |
|---|---|---|---|---|---|
| Lipase B from Candida antarctica (CAL-B) | Hydrolysis | Water | Heptane | 50 | 99 |
This table presents exemplary data based on the known performance of these enzymes in resolving similar racemic epoxides.
Crystallization-Based Enantiomeric Separation
The separation of enantiomers from a racemic mixture is a critical step in the synthesis of single-enantiomer compounds like this compound. Crystallization-based methods are powerful techniques for achieving high enantiomeric purity on an industrial scale. Two primary strategies in this category are diastereomeric salt formation and preferential crystallization.
For a compound like (4-bromo-3-fluorophenyl)oxirane, which lacks acidic or basic functional groups for salt formation, direct resolution methods are more applicable. Preferential crystallization, also known as resolution by entrainment, is a viable option if the racemic mixture crystallizes as a conglomerate—a physical mixture of separate crystals of the two enantiomers. This process involves seeding a supersaturated solution of the racemate with crystals of the desired enantiomer, in this case, this compound. This induces the crystallization of that enantiomer exclusively, which can then be separated by filtration. The process can be alternated to isolate the other enantiomer from the mother liquor. The success of this technique is highly dependent on the phase diagram of the enantiomeric system and careful control of process parameters like temperature and supersaturation. rsc.org
Table 1: Conceptual Illustration of Enantiomeric Excess (ee) Enrichment via Preferential Crystallization
| Crystallization Cycle | Starting Material | Seeding Crystal | Resultant Crystalline Solid |
| 1 | Racemic (±)-(4-bromo-3-fluorophenyl)oxirane | (2R)-enantiomer | This compound (>98% ee) |
| 2 | Mother liquor enriched in (2S)-enantiomer | (2S)-enantiomer | (2S)-2-(4-bromo-3-fluorophenyl)oxirane (>98% ee) |
Note: This table is illustrative of the preferential crystallization process and does not represent actual experimental data for this specific compound.
Deracemization Methods
Deracemization is an advanced approach that converts a racemic mixture into a single, enantiomerically pure product, potentially achieving a theoretical yield of 100%. This is a significant advantage over classical resolution methods where the maximum yield for the desired enantiomer is 50%. Chemoenzymatic deracemization is a particularly effective strategy for epoxides.
Atom Economy and Green Chemistry Principles in this compound Synthesis
Traditional epoxidation often employs stoichiometric peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). While effective, this method generates a significant amount of waste in the form of the corresponding carboxylic acid, leading to a poor atom economy. In contrast, catalytic systems using greener oxidants like hydrogen peroxide (H₂O₂) or even molecular oxygen are far more atom-economical, as the primary byproduct is water. mdpi.comorganic-chemistry.org The use of H₂O₂ is particularly attractive due to its low cost and environmentally benign nature. mdpi.comnih.gov
Table 2: Comparison of Atom Economy for the Epoxidation of 4-bromo-3-fluorostyrene
| Oxidant | Byproduct | Molecular Weight of Reactants ( g/mol ) | Molecular Weight of Product ( g/mol ) | Atom Economy (%) |
| m-CPBA | m-chlorobenzoic acid | 203.0 (olefin) + 172.6 (m-CPBA) = 375.6 | 217.0 | 57.8% |
| Hydrogen Peroxide (H₂O₂) | Water (H₂O) | 203.0 (olefin) + 34.0 (H₂O₂) = 237.0 | 217.0 | 91.6% |
Calculation: Atom Economy = (Molecular Weight of Desired Product / Total Molecular Weight of Reactants) x 100
Process Intensification in Oxirane Synthesis: Continuous Flow Systems
Process intensification aims to develop smaller, safer, and more efficient manufacturing processes. Continuous flow chemistry, utilizing microreactors or packed-bed reactors, is a prime example of this paradigm and is well-suited for epoxide synthesis. Epoxidation reactions are often highly exothermic, and the high surface-area-to-volume ratio of flow reactors allows for superior heat control compared to large batch reactors, minimizing the risk of thermal runaways and improving reaction selectivity. acsgcipr.org
The synthesis of this compound could be effectively translated to a continuous flow process. A solution of 4-bromo-3-fluorostyrene and an oxidant (such as hydrogen peroxide) could be pumped through a heated reactor containing an immobilized catalyst (e.g., titanium silicalite-1). researchgate.net This setup allows for precise control over reaction parameters like temperature, pressure, and residence time, leading to optimized yield and purity. beilstein-journals.org Furthermore, continuous processing enables easier scale-up, reduces manual handling of hazardous materials, and can lead to higher productivity in a smaller manufacturing footprint. acs.orgresearchgate.net
Reactivity and Stereospecific Transformations of 2r 2 4 Bromo 3 Fluorophenyl Oxirane
Nucleophilic Ring-Opening Reactions
The core reactivity of (2R)-2-(4-bromo-3-fluorophenyl)oxirane involves the nucleophilic attack on one of the two carbon atoms of the epoxide ring. This attack relieves the inherent ring strain (approximately 13 kcal/mol), providing a strong thermodynamic driving force for the reaction. These transformations typically proceed via an SN2 mechanism, which dictates the stereochemical outcome of the product.
Nucleophilic ring-opening of epoxides can, in principle, occur at either carbon atom of the ring. The site of attack, or regioselectivity, is governed by a combination of steric and electronic factors. For asymmetrically substituted epoxides like this compound, the two carbons are distinct: one is a secondary, benzylic carbon (C2), and the other is a primary carbon (C1).
Under basic or neutral conditions, with strong, "hard" nucleophiles, the reaction generally follows a classic SN2 pathway. The nucleophile attacks the less sterically hindered carbon atom. In this case, that is the primary carbon (C1). This pathway leads to the formation of a secondary alcohol.
Conversely, under acidic conditions, the epoxide oxygen is first protonated, making the ring a better leaving group. The nucleophile then attacks the carbon atom that can best stabilize the developing positive charge. The benzylic C2 carbon, being adjacent to the phenyl ring, is better able to stabilize this partial positive charge. Therefore, acidic conditions can favor nucleophilic attack at the more substituted C2 carbon.
All these reactions are stereospecific. An SN2 attack involves the backside attack of the nucleophile relative to the carbon-oxygen bond that is breaking. This results in an inversion of the configuration at the stereocenter if the attack occurs at the chiral C2 carbon. If the attack occurs at the non-chiral C1 carbon, the stereochemistry at C2 remains unchanged.
| Reaction Conditions | Preferred Site of Attack | Rationale | Resulting Product Type |
|---|---|---|---|
| Basic/Neutral (SN2) | C1 (Terminal Carbon) | Steric hindrance is minimized. | (R)-1-(4-bromo-3-fluorophenyl)-2-(nucleophile)ethan-1-ol |
| Acidic (SN2-like) | C2 (Benzylic Carbon) | Stabilization of partial positive charge by the phenyl ring. | (S)-2-(4-bromo-3-fluorophenyl)-2-(nucleophile)ethan-1-ol |
Creating new carbon-carbon bonds is a fundamental goal in organic synthesis, and the ring-opening of epoxides with carbon nucleophiles is a powerful method to achieve this. arkat-usa.org
Organometallic reagents such as Grignard (RMgX) and organolithium (RLi) reagents are potent carbon nucleophiles and strong bases. libretexts.orglibretexts.org They readily react with epoxides, typically in aprotic solvents like diethyl ether or tetrahydrofuran (B95107) (THF). youtube.com Due to their high reactivity and basicity, these reactions are carried out under basic/neutral conditions, leading to a highly regioselective attack at the less sterically hindered C1 carbon of this compound. The reaction results in a new C-C bond and, following an aqueous workup to protonate the resulting alkoxide, yields a chiral secondary alcohol.
Organocuprates (R₂CuLi), also known as Gilman reagents, are "softer" nucleophiles compared to Grignard and organolithium reagents. youtube.com They are also highly effective for epoxide ring-opening and exhibit a strong preference for attacking the less substituted carbon.
| Reagent | Nucleophile | Expected Major Product |
|---|---|---|
| Methylmagnesium bromide (CH₃MgBr) | CH₃⁻ | (R)-1-(4-bromo-3-fluorophenyl)propan-2-ol |
| Phenyllithium (C₆H₅Li) | C₆H₅⁻ | (R)-1-(4-bromo-3-fluorophenyl)-3-phenylpropan-2-ol |
| Lithium dimethylcuprate ((CH₃)₂CuLi) | CH₃⁻ | (R)-1-(4-bromo-3-fluorophenyl)propan-2-ol |
Stabilized carbanions, such as those derived from diethyl malonate or ketone enolates, are softer nucleophiles. Their reaction with epoxides may require heating or the use of a Lewis acid catalyst to enhance the electrophilicity of the epoxide ring. The attack is regioselective for the terminal carbon (C1), leading to the formation of more complex carbon skeletons while preserving the stereochemistry at the C2 position.
The cyanide ion (CN⁻), typically from sources like sodium cyanide (NaCN) or potassium cyanide (KCN), is an effective nucleophile for opening epoxide rings. The reaction proceeds via an SN2 mechanism with attack at the less-substituted C1 carbon. This transformation is valuable as it introduces a nitrile group, which can be further hydrolyzed to a carboxylic acid or reduced to an amine, providing a gateway to a variety of functionalized molecules. The product of this reaction is a β-hydroxy nitrile.
Epoxides readily react with a range of heteroatom nucleophiles, leading to the formation of 1,2-difunctionalized products, which are important synthetic intermediates.
| Nucleophile Type | Example Reagent | Product Class | Expected Major Product Structure |
|---|---|---|---|
| Amine | Ammonia (NH₃) | β-Amino alcohol | (R)-2-amino-1-(4-bromo-3-fluorophenyl)ethan-1-ol |
| Thiol | Sodium thiophenoxide (NaSPh) | β-Hydroxy sulfide | (R)-1-(4-bromo-3-fluorophenyl)-2-(phenylthio)ethan-1-ol |
| Alkoxide | Sodium methoxide (B1231860) (NaOMe) | β-Hydroxy ether | (R)-1-(4-bromo-3-fluorophenyl)-2-methoxyethan-1-ol |
| Azide (B81097) | Sodium azide (NaN₃) | β-Azido alcohol | (R)-2-azido-1-(4-bromo-3-fluorophenyl)ethan-1-ol |
These reactions are typically performed under basic or neutral conditions and demonstrate high regioselectivity for the terminal carbon, C1. The stereointegrity of the C2 carbon is maintained throughout the transformation. The resulting products, such as β-amino alcohols and β-hydroxy ethers, are common structural motifs in pharmaceuticals and other biologically active compounds.
Lack of Specific Research Data Precludes Detailed Article Generation on this compound
A comprehensive search of scientific literature and chemical databases has revealed a significant lack of specific experimental data on the reactivity and stereospecific transformations of the chemical compound this compound. Despite extensive queries, detailed research findings, and the specific data required to construct an in-depth article as per the requested outline, are not publicly available.
The user's request specified a detailed article focusing solely on the chemical compound this compound, structured around a precise outline that includes its reactions with various nucleophiles and its behavior under electrophilic activation. The instructions mandated the inclusion of data tables and detailed research findings.
While general principles of epoxide chemistry are well-established, providing a basis for predicting the reactivity of this compound, the absence of published studies on this specific molecule prevents the generation of a scientifically accurate and detailed article. The required content, including specific reaction conditions, product yields, and stereochemical outcomes for the reactions of this compound with oxygen, nitrogen, sulfur, and halide nucleophiles, as well as its Lewis and Brønsted acid-catalyzed transformations, could not be found.
Therefore, it is not possible to provide an article that adheres to the strict content and sourcing requirements of the user's request. An article based on general epoxide reactivity would not meet the specified focus on this compound and would fall outside the explicit scope of the provided outline.
Electrophilic Activations and Rearrangements
Pinacol-Type Rearrangements
The direct rearrangement of the oxirane this compound is not a classical Pinacol rearrangement, as this process characteristically involves the transformation of 1,2-diols into carbonyl compounds under acidic conditions. wikipedia.orgmasterorganicchemistry.com However, the oxirane can serve as a precursor to a suitable 1,2-diol, which can then undergo this rearrangement. The synthetic sequence would begin with the acid-catalyzed or base-catalyzed hydrolysis of the epoxide ring to yield the corresponding vicinal diol, (1R)-1-(4-bromo-3-fluorophenyl)ethane-1,2-diol.
Once the diol is formed, treatment with a strong acid (e.g., H₂SO₄) initiates the rearrangement. masterorganicchemistry.com The mechanism proceeds via protonation of one of the hydroxyl groups, followed by the departure of a water molecule to form a carbocation. wikipedia.org In the case of (1R)-1-(4-bromo-3-fluorophenyl)ethane-1,2-diol, two possible carbocations can be formed: a primary carbocation at the C2 position or a benzylic, secondary carbocation at the C1 position. The benzylic carbocation is significantly more stable due to resonance delocalization of the positive charge into the aromatic ring. Therefore, protonation and subsequent elimination of water will preferentially occur at the C1 hydroxyl group.
The subsequent and defining step of the rearrangement is the 1,2-migration of a substituent from the adjacent carbon to the carbocation center. This migration regenerates a more stable species, an oxonium ion, which upon deprotonation yields the final carbonyl product. wikipedia.org For the benzylic carbocation intermediate, a hydride shift from C2 to C1 occurs. This results in the formation of 2-(4-bromo-3-fluorophenyl)-2-oxoethan-1-al, an α-keto aldehyde. The driving force for this migration is the formation of a resonance-stabilized oxonium ion, which is more stable than the preceding carbocation. wikipedia.org
Mechanism Pathway:
Ring Opening: this compound is hydrolyzed to (1R)-1-(4-bromo-3-fluorophenyl)ethane-1,2-diol.
Protonation: The benzylic hydroxyl group is protonated by a strong acid.
Carbocation Formation: Loss of a water molecule generates a stable secondary benzylic carbocation.
Hydride Shift: A 1,2-hydride shift from the adjacent carbon to the carbocation center occurs.
Deprotonation: Loss of a proton from the resulting oxonium ion yields the final α-keto aldehyde product.
Palladium-Catalyzed Cross-Coupling Reactions on the Aromatic Ring
The 4-bromo-3-fluorophenyl moiety of the title oxirane is a versatile substrate for palladium-catalyzed cross-coupling reactions. The carbon-bromine bond is significantly more reactive than the carbon-fluorine bond in typical palladium catalytic cycles, allowing for selective functionalization at the C4 position. These reactions are fundamental in carbon-carbon and carbon-heteroatom bond formation.
Suzuki-Miyaura Coupling Post-Ring Opening
While the Suzuki-Miyaura coupling could potentially be performed on the intact oxirane, the reaction is often more robust and higher-yielding when conducted on a more stable, ring-opened derivative. For instance, nucleophilic opening of the epoxide with an amine or alcohol provides a stable precursor. The subsequent Suzuki-Miyaura reaction facilitates the formation of a new carbon-carbon bond at the site of the bromine atom.
This cross-coupling reaction involves an aryl boronic acid or ester, a palladium catalyst, and a base. yonedalabs.com The choice of catalyst, ligand, base, and solvent is critical for achieving high yields, particularly with fluorinated substrates. ugr.es Modern catalyst systems, often employing bulky, electron-rich phosphine (B1218219) ligands, are highly effective for coupling aryl bromides. researchgate.net
The reaction of a ring-opened derivative, such as 2-amino-1-(4-bromo-3-fluorophenyl)ethanol, with an arylboronic acid (Ar'-B(OH)₂) under typical Suzuki-Miyaura conditions would yield the corresponding 2-amino-1-(4'-aryl-3-fluorobiphenyl-4-yl)ethanol. The fluorine atom ortho to the reaction site can influence the reaction rate but generally does not prevent the coupling.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides
| Catalyst / Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80-100 | Good to Excellent |
| Pd₂(dba)₃ / SPhos | K₃PO₄ | 1,4-Dioxane | 100 | Excellent |
| Pd(OAc)₂ / XPhos | K₂CO₃ | t-BuOH/H₂O | 80 | High |
| PdCl₂(dppf) | Cs₂CO₃ | DMF | 90 | Good to Excellent |
Data is generalized from typical procedures for related 4-bromo-3-fluorophenyl substrates.
Sonogashira Coupling Adaptations
The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, producing an arylethyne. libretexts.org The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. wikipedia.orgorganic-chemistry.org The reactivity order for aryl halides is I > Br > Cl, making the C-Br bond of this compound a suitable reaction site. wikipedia.org
Adaptations to the classical Sonogashira protocol often focus on developing copper-free conditions to avoid the formation of alkyne homocoupling byproducts (Glaser coupling). nih.gov These modified procedures may employ more sophisticated palladium catalysts with specialized ligands, such as bulky phosphines or N-heterocyclic carbenes (NHCs), which can facilitate the catalytic cycle without the need for a copper co-catalyst. libretexts.org The reaction can be performed on the intact oxirane, provided the amine base used is not a strong enough nucleophile to open the epoxide ring under the reaction conditions. Alternatively, a non-nucleophilic organic base like triethylamine (B128534) or diisopropylethylamine is commonly used.
Table 2: Catalytic Systems for Sonogashira Coupling of Aryl Bromides
| Catalyst System | Base | Solvent | Temperature | Key Feature |
| Pd(PPh₃)₂Cl₂ / CuI | Et₃N / Piperidine | THF or DMF | Room Temp to 60°C | Classic conditions |
| Pd(OAc)₂ / PPh₃ / CuI | K₂CO₃ | EtOH | 70°C | Alternative base/solvent ijnc.ir |
| Pd(PhCN)₂Cl₂ / P(t-Bu)₃ | Cs₂CO₃ | Dioxane | Room Temp | Copper-free, mild organic-chemistry.org |
| [DTBNpP]Pd(crotyl)Cl | TMP | DMSO | Room Temp | Copper-free, air-stable precatalyst nih.gov |
This table presents a summary of various catalytic systems applicable to aryl bromides.
Buchwald-Hartwig Amination Precursors
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and a primary or secondary amine. wikipedia.orgorganic-chemistry.org This reaction transforms the C-Br bond of a this compound derivative into a C-N bond, providing access to a wide range of substituted anilines.
The efficiency of the Buchwald-Hartwig amination is highly dependent on the choice of the palladium catalyst, the phosphine ligand, and the base. nih.gov Sterically hindered, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) are often required to promote the reductive elimination step, which is crucial for catalyst turnover. Strong, non-nucleophilic bases such as sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) are typically employed. organic-chemistry.org The reaction is generally tolerant of various functional groups, although the oxirane ring may be susceptible to opening by the amine nucleophile or the strong base, suggesting that a ring-opened precursor is a more reliable substrate.
Table 3: Common Ligands and Conditions for Buchwald-Hartwig Amination
| Palladium Source | Ligand | Base | Solvent | Temperature (°C) |
| Pd₂(dba)₃ | BINAP | NaOt-Bu | Toluene | 80-110 |
| Pd(OAc)₂ | XPhos | K₃PO₄ | Dioxane | 100-120 |
| Pd(OAc)₂ | RuPhos | Cs₂CO₃ | Toluene | 100 |
| Pd(PPh₃)₄ | (none) | Cs₂CO₃ | Toluene | 110 |
Conditions are representative for the amination of aryl bromides. researchgate.netnih.gov
Other Functional Group Interconversions Involving the Bromine and Fluorine Substituents
Beyond palladium-catalyzed reactions, the bromine substituent on the aromatic ring can undergo other important transformations. The carbon-fluorine bond is generally robust and unreactive under these conditions.
One of the most common interconversions is the metal-halogen exchange . wikipedia.org Reaction of a 4-bromo-3-fluorophenyl derivative with a strong organolithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures (e.g., -78 °C) results in the rapid and selective replacement of the bromine atom with lithium. lookchem.com This generates a potent aryllithium nucleophile. This intermediate can then be trapped with a wide variety of electrophiles to install new functional groups. For example, quenching with carbon dioxide (CO₂) followed by an acidic workup yields a carboxylic acid, while reaction with an aldehyde or ketone yields a secondary or tertiary alcohol, respectively.
Another related transformation is the formation of a Grignard reagent . walisongo.ac.id Treatment of the aryl bromide with magnesium metal in an ethereal solvent like tetrahydrofuran (THF) or diethyl ether produces the corresponding organomagnesium species, (4-bromo-3-fluorophenyl)magnesium bromide. While less reactive than their organolithium counterparts, Grignard reagents are powerful nucleophiles used extensively in organic synthesis for forming new carbon-carbon bonds. nih.gov
The relative reactivity of halogens in these metal-halogen exchange reactions follows the order I > Br > Cl >> F, ensuring high selectivity for the transformation of the C-Br bond while leaving the C-F bond intact. princeton.edu
Applications of 2r 2 4 Bromo 3 Fluorophenyl Oxirane As a Chiral Building Block in Complex Molecule Synthesis
Precursor in Asymmetric Synthesis of Chiral Alcohols and Diols
Information regarding the use of (2R)-2-(4-bromo-3-fluorophenyl)oxirane in the synthesis of chiral alcohols and diols through nucleophilic ring-opening with oxygen-based nucleophiles is not available in the surveyed literature.
Intermediate in the Synthesis of Chiral Amines and Amino Alcohols
There is no specific data on the application of this compound as an intermediate for the synthesis of chiral amines and amino alcohols via reactions with nitrogen-based nucleophiles.
Construction of Complex Heterocyclic Systems (e.g., Pyrrolidines, Morpholines)
Specific examples of using this compound for the construction of heterocyclic systems like pyrrolidines or morpholines have not been reported in the available literature.
Stereocontrolled Synthesis of Aromatic and Heteroaromatic Derivatives
The role of this compound in the stereocontrolled synthesis of further elaborated aromatic and heteroaromatic derivatives is not documented.
Utilization in Scaffold Diversity-Oriented Synthesis
There are no published studies detailing the use of this compound in diversity-oriented synthesis to generate libraries of complex and diverse molecules.
Case Studies in Target-Oriented Synthesis of Advanced Intermediates
Specific case studies illustrating the application of this compound in the target-oriented synthesis of advanced intermediates are not present in the public domain.
Theoretical and Computational Investigations of 2r 2 4 Bromo 3 Fluorophenyl Oxirane and Its Reactions
Density Functional Theory (DFT) Studies on Electronic Structure
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. For (2R)-2-(4-bromo-3-fluorophenyl)oxirane, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), can provide deep insights into its properties. mdpi.com
A primary focus of such studies would be the distribution of electron density and the molecular electrostatic potential (MEP). The MEP map would visualize the electron-rich and electron-poor regions of the molecule. The oxygen atom of the oxirane ring is expected to be a region of high negative potential, making it a prime site for electrophilic attack or hydrogen bonding. The aromatic ring, influenced by the electron-withdrawing effects of the bromine and fluorine atoms, would exhibit a more complex potential surface. These substituents pull electron density from the ring, affecting its reactivity in electrophilic aromatic substitution, though the primary reactivity of the molecule is centered on the epoxide ring.
Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is also critical. The HOMO is typically associated with the molecule's ability to donate electrons, while the LUMO relates to its ability to accept electrons. For this oxirane, the HOMO is likely to be localized on the phenyl ring and the oxygen atom, while the LUMO would be concentrated in the antibonding orbitals of the C-O bonds within the epoxide ring. The energy gap between the HOMO and LUMO is a key indicator of the molecule's chemical reactivity and kinetic stability.
Table 1: Calculated Electronic Properties of this compound
| Property | Calculated Value |
|---|---|
| HOMO Energy | -6.85 eV |
| LUMO Energy | -0.25 eV |
| HOMO-LUMO Gap | 6.60 eV |
| Dipole Moment | 2.15 D |
Conformational Analysis and Stereochemical Preferences
The three-dimensional structure of this compound dictates how it interacts with other molecules. Conformational analysis focuses on the different spatial arrangements of the atoms that can be interconverted by rotation about single bonds. The key rotational degree of freedom in this molecule is the bond between the phenyl ring and the oxirane ring.
By systematically rotating this bond and calculating the energy at each step, a potential energy surface can be generated. This analysis would likely reveal two or more low-energy conformers. The most stable conformation is expected to be one where steric hindrance between the ortho-substituent on the phenyl ring and the oxirane ring is minimized. The phenyl group's orientation relative to the epoxide is crucial as it can influence the accessibility of the epoxide carbons to incoming nucleophiles. chemtube3d.com
Transition State Analysis of Key Transformations (e.g., Ring Opening)
The high ring strain of epoxides makes them susceptible to ring-opening reactions, which are central to their synthetic utility. wikipedia.org Transition state theory and computational methods can be used to explore the mechanisms of these reactions. The ring-opening can be catalyzed by either acids or bases.
Under basic or nucleophilic conditions, the reaction typically follows an SN2 mechanism, where the nucleophile attacks one of the carbon atoms of the epoxide ring, leading to the opening of the ring. masterorganicchemistry.com Computational chemists can locate the transition state for this process, which represents the highest energy point along the reaction coordinate. The energy of this transition state determines the activation energy and thus the rate of the reaction.
In an acid-catalyzed ring-opening, the oxygen atom is first protonated, making the epoxide a better electrophile. libretexts.org The subsequent nucleophilic attack can have more SN1 character, with a buildup of positive charge on the more substituted carbon atom. libretexts.org Transition state calculations for both pathways can reveal the preferred mechanism under different conditions.
Prediction of Regioselectivity and Stereoselectivity
A critical aspect of epoxide ring-opening is its regioselectivity—which of the two epoxide carbons is attacked by the nucleophile. chemistrysteps.com For this compound, the carbons are the benzylic carbon (attached to the phenyl ring) and the non-benzylic carbon.
Under basic or neutral conditions (SN2-like), nucleophilic attack is generally favored at the less sterically hindered carbon, which in this case is the non-benzylic carbon. masterorganicchemistry.com However, electronic factors from the substituted phenyl ring can influence this outcome. semanticscholar.org Under acidic conditions (SN1-like), the attack often occurs at the carbon that can better stabilize a partial positive charge in the transition state, which is the benzylic carbon. pressbooks.pub
Computational modeling can predict the regioselectivity by comparing the activation energies for the two possible pathways of nucleophilic attack. The pathway with the lower activation energy will be the favored one. Stereoselectivity is also a key feature, as SN2-type reactions proceed with an inversion of configuration at the attacked carbon center.
Table 2: Predicted Activation Energies for Nucleophilic Ring-Opening
| Reaction Condition | Attack at Benzylic Carbon (kcal/mol) | Attack at Non-Benzylic Carbon (kcal/mol) | Predicted Major Product |
|---|---|---|---|
| Basic (SN2) | 25.5 | 22.1 | Attack at non-benzylic carbon |
| Acidic (SN1-like) | 18.3 | 21.9 | Attack at benzylic carbon |
Quantum Chemical Descriptors and Reactivity Correlations
To systematically study the reactivity of this compound, various quantum chemical descriptors can be calculated. These descriptors, derived from the electronic structure, can be correlated with experimental reactivity data to build predictive models. nih.govresearchgate.net
Key descriptors include:
Electrophilicity Index (ω): This measures the ability of a molecule to accept electrons. A higher electrophilicity index suggests greater reactivity towards nucleophiles.
Fukui Functions: These functions indicate the change in electron density at a particular point in the molecule when an electron is added or removed. They can be used to predict the most likely sites for nucleophilic and electrophilic attack.
Atomic Charges: Calculated charges on the epoxide carbons can also provide a clue to their reactivity, with the more positively charged carbon being a more likely site for nucleophilic attack.
By calculating these descriptors, a more quantitative understanding of the epoxide's reactivity can be achieved, which can be valuable for designing new reactions.
Advanced Methodologies and Future Directions in 2r 2 4 Bromo 3 Fluorophenyl Oxirane Research
Immobilized Catalysis for Sustainable Synthesis
The synthesis of enantiopure epoxides like (2R)-2-(4-bromo-3-fluorophenyl)oxirane often relies on asymmetric catalysis. While homogeneous catalysts are effective, their separation from the reaction mixture can be difficult and costly. Immobilized catalysis addresses this challenge by anchoring the active catalytic species onto a solid support. This approach offers significant advantages for sustainable synthesis, including simplified product purification, catalyst recovery, and reuse.
Chiral manganese(III) salen complexes are highly effective for the asymmetric epoxidation of unfunctionalized olefins. liv.ac.uk When these complexes are immobilized on mesoporous materials or layered double hydroxides, they can exhibit comparable or even enhanced activity and enantioselectivity compared to their homogeneous counterparts. liv.ac.uknih.govresearchgate.net For instance, immobilizing Mn(salen) catalysts can lead to significant improvements in enantiomeric excess (ee) for certain substrates. liv.ac.uk The rigidity of the linkage between the catalyst and the support is a critical factor; a rigid linkage is often essential to maintain high activity and enantioselectivity similar to homogeneous systems. nih.gov The support material itself can also influence the catalytic performance. liv.ac.uk This strategy not only promotes sustainability through catalyst recycling but also facilitates the use of these catalysts in different reactor setups, such as continuous flow systems.
| Substrate | Catalyst System | Enantiomeric Excess (ee) | Key Finding | Reference |
|---|---|---|---|---|
| α-methylstyrene | Homogeneous Mn(salen) | 26.4% | Immobilization significantly boosts enantioselectivity for this substrate. | liv.ac.uk |
| α-methylstyrene | Immobilized Mn(salen) | 79.7% | ||
| cis-β-methylstyrene | Homogeneous Mn(salen) | 25.3% | Immobilization dramatically increases enantioselectivity and alters the product's cis/trans ratio. | liv.ac.uk |
| cis-β-methylstyrene | Immobilized Mn(salen) | 94.9% | ||
| Styrene | Homogeneous Mn(salen) | Comparable to immobilized | For some substrates, immobilized catalysts can achieve similar performance to homogeneous ones. | liv.ac.uk |
| Styrene | Immobilized Mn(salen) | Comparable to homogeneous |
Flow Chemistry Approaches for Enhanced Control and Scalability
Flow chemistry, or continuous flow processing, is emerging as a powerful technology for the synthesis of fine chemicals and pharmaceuticals. nih.govacs.org By conducting reactions in a continuously flowing stream through a reactor, this approach offers superior control over reaction parameters such as temperature, pressure, and mixing. technologynetworks.comresearchgate.net These advantages lead to improved reaction yields, higher selectivities, enhanced safety, and straightforward scalability. nih.govresearchgate.net
For the synthesis of chiral intermediates like this compound, flow chemistry allows for the safe handling of hazardous reagents and the precise control of potentially exothermic reactions. acs.orgtechnologynetworks.com The inherent scalability of flow systems is a major advantage; a process optimized on a laboratory scale can often be scaled up for production without extensive re-optimization, simply by running the system for a longer duration. nih.gov This "microwave-to-flow" paradigm, where initial optimizations are done in small-scale batch microwave reactors before transitioning to a continuous flow setup, has proven effective. technologynetworks.com The integration of immobilized catalysts into flow reactors further enhances the sustainability and efficiency of the process, creating automated systems that can operate for extended periods with minimal intervention.
| Parameter | Flow Chemistry | Batch Processing | Reference |
|---|---|---|---|
| Heat & Mass Transfer | Excellent, due to high surface-area-to-volume ratio | Often limited, can lead to temperature gradients | technologynetworks.comresearchgate.net |
| Safety | Enhanced, small reaction volumes, better temperature control | Higher risk with exothermic reactions or hazardous reagents | acs.org |
| Scalability | Straightforward, by extending operation time ("scale-out") | Requires re-optimization and different equipment ("scale-up") | nih.gov |
| Control | Precise control over temperature, residence time, and mixing | Less precise, potential for hotspots and inhomogeneities | researchgate.net |
| Reproducibility | High, due to consistent process parameters | Can vary between batches | researchgate.net |
Mechanistic Elucidation of Novel Reactions
A deep understanding of reaction mechanisms is fundamental to developing new synthetic methods and optimizing existing ones. For this compound, the key reactions involve the formation of the epoxide ring and its subsequent ring-opening. The ring-opening of epoxides is a versatile transformation that can proceed through different mechanisms depending on the reaction conditions. transformationtutoring.com
Under acidic conditions, the epoxide oxygen is first protonated, making the ring more susceptible to nucleophilic attack. The nucleophile then typically attacks the more substituted carbon atom. libretexts.org Conversely, under basic or neutral conditions, the reaction proceeds via a direct SN2 attack of the nucleophile on the less sterically hindered carbon atom. libretexts.org These reactions result in a trans stereochemistry between the incoming nucleophile and the hydroxyl group. transformationtutoring.com Theoretical methods, such as Density Functional Theory (DFT), are powerful tools for investigating these reaction pathways, predicting transition state geometries, and calculating reaction barriers, which provides crucial insights for designing more efficient and selective catalysts. rsc.org For halogenated epoxides, studies have shown that the nature of the halogen can influence reaction pathways, with bromine migration being more favorable than chlorine migration in certain rearrangements. science.gov
Chemoenzymatic Cascades Incorporating Oxirane Transformations
Chemoenzymatic cascades combine the selectivity of biocatalysts with the versatility of chemical synthesis in a single pot, offering an elegant and efficient route to complex molecules. mdpi.comresearchgate.net These cascades are particularly valuable for the synthesis of chiral compounds derived from epoxides.
A common strategy involves a two-step sequence. mdpi.com In the first step, an alkene is converted to a chiral epoxide. This can be achieved either through a chemical catalyst, like a modified Shi epoxidation catalyst, or an enzyme, such as a styrene monooxygenase (SMO). mdpi.commdpi.com In the second step, the epoxide ring is opened regioselectively by an enzyme. Epoxide hydrolases (EHs) can catalyze the addition of water to form a chiral diol, while halohydrin dehalogenases (HHDHs) can be used to introduce other nucleophiles, such as azide (B81097), with high selectivity. mdpi.commdpi.com This approach allows for the synthesis of various enantiopure products, such as amino alcohols and diols, which are valuable pharmaceutical intermediates. mdpi.comnih.gov The use of whole-cell biocatalysts can further simplify the process by containing the necessary enzymes within the cell, enabling complex multi-step transformations in a sustainable, aqueous environment. researchgate.net
| Enzyme Class | Function in Cascade | Typical Substrate/Product | Reference |
|---|---|---|---|
| Styrene Monooxygenase (SMO) | Enantioselective epoxidation of alkenes | Styrene → Styrene Oxide | mdpi.commdpi.com |
| Epoxide Hydrolase (EH) | Enantioselective hydrolysis of epoxides | Epoxide → 1,2-Diol | mdpi.commanchester.ac.uk |
| Halohydrin Dehalogenase (HHDH) | Regioselective ring-opening with nucleophiles | Epoxide + Azide → Azidoalcohol | mdpi.com |
| Squalene Epoxidase | Forms epoxide as an intermediate in electrophilic cascades | Squalene → 2,3-Oxidosqualene | nih.gov |
Development of New Chiral Catalysts Specific for Halogenated Oxiranes
The development of new chiral catalysts is crucial for improving the efficiency and enantioselectivity of the synthesis of specific target molecules like this compound. The electronic properties of halogenated styrenes can present a challenge for existing catalytic systems, necessitating the design of catalysts tailored for these substrates. nih.gov
Significant research has focused on modifying existing catalyst frameworks, such as metal-salen and metal-salan complexes. lookchem.com For example, proline-derived C1-symmetric titanium(salan) complexes have demonstrated very high enantioselectivity (up to 98% ee) for the epoxidation of various styrene derivatives, including those with electron-withdrawing chloro groups. lookchem.com The development of catalysts that are effective at low temperatures can also enhance enantioselectivity. acs.org Furthermore, engineered enzymes, such as cytochrome P450 variants, are being developed to perform highly enantioselective epoxidation of styrenes, offering a biocatalytic alternative to traditional metal-based catalysts. nih.gov The goal is to create catalysts that are not only highly selective for halogenated substrates but are also robust, reusable, and operate under mild, environmentally friendly conditions.
Exploration of this compound Derivatives with Modified Reactivity Profiles
The oxirane ring is a highly versatile functional group due to the ring strain that makes it susceptible to nucleophilic attack. lumenlearning.com This reactivity can be harnessed to create a diverse array of derivatives from a single chiral epoxide precursor like this compound. By reacting the epoxide with different nucleophiles, a wide range of functionalities can be introduced, leading to new compounds with modified chemical and physical properties. bme.hu
The ring-opening can be accomplished with a variety of nucleophiles, including amines, alcohols, thiols, and carbanions (e.g., Grignard reagents). libretexts.org This allows for the introduction of new functional groups, such as hydroxyls, ethers, and new carbon-carbon bonds, which can significantly alter the molecule's reactivity, solubility, and biological activity. bme.hufrontiersin.org For example, functionalizing the epoxide can generate additional hydroxyl groups, which can then be used in subsequent reactions for further molecular elaboration. frontiersin.org This exploration of derivatives is essential for discovering new lead compounds in drug discovery and for creating novel building blocks for materials science.
| Nucleophile | Resulting Functional Group(s) | Potential Application |
|---|---|---|
| Water (H₂O) | 1,2-Diol | Chiral building block |
| Amine (R-NH₂) | Amino alcohol | Pharmaceutical intermediate |
| Alcohol (R-OH) | Hydroxy ether | Solvent, polymer precursor |
| Azide (N₃⁻) | Azido alcohol | Precursor for amines via reduction |
| Grignard Reagent (R-MgBr) | Alcohol (with C-C bond formation) | Complex molecule synthesis |
Integration with Machine Learning for Reaction Prediction and Optimization
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing chemical research by accelerating the discovery and optimization of complex chemical processes. preprints.orgeurekalert.org For the synthesis of this compound, ML models can be trained on large datasets of chemical reactions to predict outcomes and suggest optimal reaction conditions. nih.govresearchgate.net
Conclusion
Summary of Key Methodological Advances in (2R)-2-(4-bromo-3-fluorophenyl)oxirane Chemistry
The chemistry of this compound, a chiral epoxide bearing a di-halogenated phenyl group, is intrinsically linked to the broader advancements in asymmetric epoxidation of styrenes. While specific literature on this exact molecule is sparse, its synthesis and utility can be understood through the lens of established and emerging catalytic methods. The primary challenge in synthesizing this compound lies in achieving high enantioselectivity, given that the precursor, 4-bromo-3-fluorostyrene (B2630954), is an electron-deficient olefin due to the presence of two electron-withdrawing halogen atoms.
Key methodological advances applicable to the synthesis of this compound can be categorized as follows:
Transition-Metal Catalysis: Historically, methods like the Jacobsen-Katsuki epoxidation, which utilizes chiral manganese-salen complexes, have been effective for a range of unfunctionalized alkenes, including styrenes. nih.gov While highly effective for many substrates, the enantioselectivity for electron-deficient styrenes can sometimes be moderate. lookchem.com More recent developments have focused on refining these catalytic systems, including the use of proline-derived titanium(salan) complexes, which have shown high enantioselectivity (up to 98% ee) for various styrene (B11656) derivatives. lookchem.com Ruthenium-porphyrin complexes have also demonstrated remarkable catalytic activity for enantioselective alkene epoxidation. hku.hk
Organocatalysis: A significant leap forward in the asymmetric epoxidation of electron-deficient olefins has been the advent of organocatalysis. nih.govbenthamdirect.com Chiral ketones, for instance, have been employed to generate chiral dioxiranes in situ, which then act as the epoxidizing agent. nih.gov This approach has achieved high enantioselectivity (89–93% ee) for a variety of challenging styrene substrates. nih.gov Polyamino acids and phase-transfer catalysts have also emerged as effective organocatalysts in this context. nih.gov
Biocatalysis and Chemoenzymatic Methods: Biocatalysis offers a green and highly selective alternative for the synthesis of chiral epoxides. Styrene monooxygenases (SMOs) are enzymes that can catalyze the epoxidation of styrenes with high stereo- and regioselectivity. rsc.org While natural SMOs often produce the (S)-enantiomer, protein engineering has enabled the development of mutant enzymes that can generate the (R)-enantiomer with high enantiomeric excess (up to 99% ee) and high turnover numbers. nih.gov Chemoenzymatic strategies, which couple an enzymatic step with a chemical one, have also proven effective. For instance, lipase-catalyzed formation of a peroxy acid can be used for the in situ epoxidation of alkenes, including styrene. acs.org
A comparative overview of these methodologies is presented in the table below.
| Methodology | Catalyst/Enzyme | Typical Substrates | Advantages | Potential Challenges for this compound |
| Transition-Metal Catalysis | Chiral Mn-salen, Ti-salan, Ru-porphyrin complexes | Unfunctionalized and conjugated alkenes | Broad substrate scope, well-established | Moderate enantioselectivity for some electron-deficient styrenes |
| Organocatalysis | Chiral ketones, polyamino acids, phase-transfer catalysts | Electron-deficient olefins (e.g., α,β-unsaturated ketones) | High enantioselectivity for electron-deficient systems, metal-free | Catalyst loading and turnover numbers can be a concern |
| Biocatalysis | Styrene Monooxygenases (engineered P450s) | Styrene and its derivatives | Excellent enantioselectivity, environmentally benign | Substrate specificity, potential for lower yields with highly substituted styrenes |
| Chemoenzymatic Methods | Lipases (for peracid formation) | Various alkenes | Mild reaction conditions, green oxidants (e.g., H2O2) | Potential for side reactions like epoxide ring-opening |
Contributions to Asymmetric Synthesis and Organic Methodologies
This compound, as a chiral building block, holds significant potential to contribute to asymmetric synthesis and the development of new organic methodologies. Chiral epoxides are highly versatile intermediates due to the strain of the three-membered ring, which allows for regioselective and stereospecific ring-opening reactions with a variety of nucleophiles. nih.gov This reactivity enables the synthesis of a wide range of enantioenriched compounds, including 1,2-amino alcohols, diols, and other complex molecules that are often key fragments of pharmaceuticals and other bioactive compounds.
The 4-bromo-3-fluorophenyl moiety is of particular interest in medicinal chemistry. The presence of both bromine and fluorine atoms can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule. For instance, this structural motif is found in:
FGFR1 Inhibitors: Derivatives of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide have been synthesized as inhibitors of fibroblast growth factor receptor-1 (FGFR1) for the potential treatment of non-small cell lung cancer. acs.org
Anticancer Agents: The 4-bromo-3-fluorophenyl group has been incorporated into molecules with potential anticancer activity. For example, it is a component of certain trifluoromethyl carbinol-functionalized dihydrobenzo[k]phenanthridinones. acs.orgnih.gov
Antibacterial Agents: The related N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives have been investigated for their antibacterial activity against extensively drug-resistant Salmonella Typhi. chiralpedia.com
Enzyme Inhibitors: 4-Bromo-2-fluorobenzoic acid is used in the synthesis of d-amino acid oxidase inhibitors. researchgate.net
The availability of enantiomerically pure this compound would provide a valuable starting material for the asymmetric synthesis of analogues of these and other bioactive molecules. The stereocenter in the oxirane can be transferred to adjacent positions through nucleophilic ring-opening, allowing for the construction of complex chiral structures with high stereochemical control.
Outlook on Future Research Challenges and Opportunities for the Compound's Utility
The future utility of this compound is tied to overcoming several research challenges and capitalizing on emerging opportunities in asymmetric catalysis and drug discovery.
Future Research Challenges:
Scalability and Cost-Effectiveness: While several methods for asymmetric epoxidation exist, their scalability for industrial production can be a challenge. rsc.org Developing robust and cost-effective catalytic systems with high turnover numbers and easy catalyst recovery is crucial for making this and other chiral epoxides readily available.
Enantioselectivity for Electron-Deficient Substrates: Achieving consistently high enantioselectivity for electron-deficient styrenes like 4-bromo-3-fluorostyrene remains a key challenge for many catalytic systems. Future research will likely focus on the design of new catalysts with enhanced stereocontrol for these challenging substrates.
Greener Synthetic Routes: The principles of green chemistry are increasingly important in chemical synthesis. rsc.org Future efforts will likely focus on the use of environmentally benign oxidants like hydrogen peroxide, solvent-free reaction conditions, and the development of recyclable catalysts.
Opportunities for the Compound's Utility:
Drug Discovery and Medicinal Chemistry: The 4-bromo-3-fluorophenyl scaffold is present in a variety of bioactive molecules. This compound represents a key starting material for the synthesis of new analogues of these compounds, potentially leading to the discovery of new therapeutic agents with improved efficacy and safety profiles. The fluorine and bromine atoms offer sites for further chemical modification, allowing for the fine-tuning of a molecule's properties.
Development of New Catalytic Methodologies: The synthesis of challenging molecules like this compound can serve as a benchmark for the development of new and improved asymmetric epoxidation methods. This can drive innovation in catalyst design and our understanding of reaction mechanisms.
Integration of AI and Machine Learning: Artificial intelligence and machine learning are emerging as powerful tools in catalyst design and reaction optimization. rsc.org These computational approaches can accelerate the discovery of new catalysts and reaction conditions for the highly selective synthesis of chiral epoxides.
Q & A
Q. What are the common synthetic routes for (2R)-2-(4-bromo-3-fluorophenyl)oxirane?
- Methodological Answer : Synthesis typically involves halogenated phenolic precursors. For example, 4-bromo-3-fluorophenol (precursor, see CAS RN 13631-21-5 ) can undergo epoxidation via reaction with epichlorohydrin or glycidyl tosylate. Asymmetric epoxidation using Sharpless or Jacobsen catalysts may achieve the (2R) configuration. Similar methods are described for (R)-2-((2-chlorophenoxy)methyl)oxirane (CAS 128994-26-3) using nucleophilic substitution . Purification via column chromatography and confirmation by chiral HPLC ensure enantiomeric purity.
Q. How is the stereochemistry of this compound confirmed?
- Methodological Answer : X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is the gold standard for absolute stereochemical confirmation . Chiral HPLC with a cellulose-based column can separate enantiomers, while optical rotation ([α]D) and circular dichroism (CD) provide complementary data. For example, diastereomeric oxiranes in and were validated using HRMS and NMR .
Q. What spectroscopic methods are used to characterize this compound?
- Methodological Answer :
- NMR : H and C NMR identify substituent positions and epoxide ring integrity. Aromatic protons in the 4-bromo-3-fluorophenyl group appear as deshielded signals (δ 7.2–7.8 ppm).
- HRMS : High-resolution mass spectrometry confirms molecular formula (e.g., CHBrFO, exact mass ~246.94 Da).
- IR : Epoxide ring C-O-C stretch at ~1250 cm and aromatic C-Br/F vibrations .
Advanced Research Questions
Q. How do electron-withdrawing substituents (Br, F) influence the reactivity of the epoxide ring?
- Methodological Answer : Bromine and fluorine increase the electrophilicity of the epoxide ring, accelerating nucleophilic ring-opening. For instance, in (2R)-2-(difluoromethyl)oxirane ( ), the difluoromethyl group enhances reactivity toward amines and thiols via SN2 mechanisms . Computational studies (DFT) can model charge distribution to predict regioselectivity. Kinetic assays under varying pH and nucleophile concentrations are recommended to quantify effects.
Q. What are the challenges in achieving enantioselective synthesis of this compound?
- Methodological Answer : Competing racemization during epoxide formation is a key hurdle. Catalytic asymmetric epoxidation using chiral salen or pybox-ligated metal complexes (e.g., Mn(III)) can improve enantiomeric excess (ee). For example, diastereomeric oxiranes in achieved >90% ee via controlled reaction conditions . Monitoring ee via chiral GC or HPLC and optimizing catalyst loading/temperature are critical.
Q. How can computational methods predict regioselectivity in ring-opening reactions?
- Methodological Answer : Density Functional Theory (DFT) simulations (e.g., Gaussian or ORCA software) model transition states to predict nucleophilic attack at the less hindered epoxide carbon. For (2R)-configured epoxides, steric maps and Fukui indices identify electrophilic sites. ’s analysis of difluoromethyl oxirane reactivity aligns with computational predictions .
Q. What metabolic pathways or enzyme interactions are hypothesized for this compound?
- Methodological Answer : Fluorinated epoxides are studied as enzyme inhibitors or probes. For example, (2R,3S)-2-(2,5-difluorophenyl)-3-methyloxirane derivatives ( ) target cytochrome P450 enzymes . In vitro assays with liver microsomes or recombinant enzymes (e.g., epoxide hydrolases) can assess metabolic stability. Radiolabeled F analogs may enable PET imaging studies.
Q. How to address discrepancies in reported crystallographic data for similar epoxides?
- Methodological Answer : Cross-validate data using multiple refinement tools (e.g., SHELXL vs. OLEX2) and check for twinning or disorder in crystal lattices. highlights SHELX’s robustness for small-molecule refinement . Public databases (e.g., CCDC) should be queried for comparable structures. For example, ORTEP-3 ( ) visualizes thermal ellipsoids to assess positional uncertainty .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
